

Application Notes and Protocols for NDI-091143 in Metabolic Pathway Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NDI-091143 is a potent, allosteric inhibitor of human ATP-citrate lyase (ACLY) with high affinity and specificity.[1][2] ACLY is a crucial enzyme that links carbohydrate and lipid metabolism by catalyzing the conversion of citrate to acetyl-CoA in the cytoplasm.[3] This cytosolic acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol.[4] Consequently, inhibition of ACLY by NDI-091143 presents a powerful tool for studying metabolic pathways, particularly in the context of oncology, metabolic diseases, and other conditions characterized by altered cellular metabolism.[5][6] These application notes provide detailed protocols for utilizing NDI-091143 to investigate its effects on cellular metabolism and proliferation.

Mechanism of Action

NDI-091143 binds to a hydrophobic cavity adjacent to the citrate-binding site on the ACLY enzyme. This binding induces significant conformational changes that indirectly prevent the binding and recognition of citrate, thereby inhibiting enzyme activity.[4] This allosteric inhibition is competitive with respect to citrate.[7]

Data Presentation



The following tables summarize the quantitative data regarding the inhibitory activity of **NDI-091143** and its effects on cancer cell lines.

Table 1: In Vitro Inhibitory Activity of NDI-091143 against Human ACLY

Parameter	Value	Assay Condition	Reference
IC50	2.1 nM	ADP-Glo Assay	[1][8]
Ki	7.0 nM	Competitive vs. Citrate	[8]
Kd	2.2 nM	Surface Plasmon Resonance (SPR)	[7]

Table 2: Effects of NDI-091143 on Cancer Cell Lines

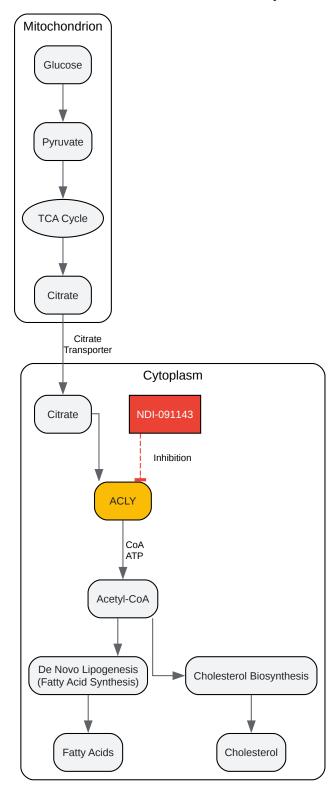
Cell Line	Assay	Effect	Concentration	Reference
T24 and T24T (Bladder Cancer)	Clonogenic Survival	Dose-dependent inhibition	5-100 μΜ	[8]
Human Foreskin Fibroblasts (HFFs)	Viral Titer (Vaccinia Virus)	17-fold reduction in viral titer	20 μΜ	[9]
Multiple Cancer Cell Lines	Proliferation	Growth arrest under lipid- reduced conditions	Not Specified	[10]

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and experimental procedures, the following diagrams are provided in DOT language script.



ACLY's Central Role in Metabolism and Inhibition by NDI-091143

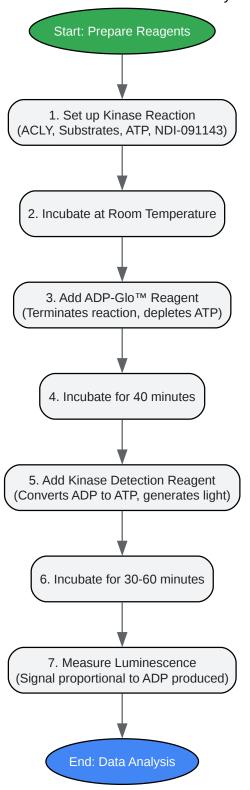


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Caption: ACLY pathway and NDI-091143 inhibition.



Experimental Workflow: ADP-Glo™ Kinase Assay for ACLY Activity

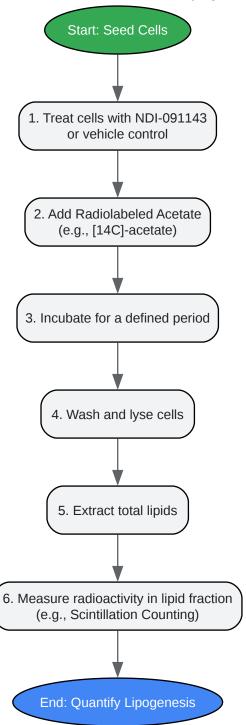


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Caption: Workflow for the ADP-Glo™ Kinase Assay.



Experimental Workflow: Cell-Based Lipogenesis Assay



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Caption: Workflow for a cell-based lipogenesis assay.



Experimental Protocols Preparation of NDI-091143 Stock Solutions

For In Vitro Assays:

- Prepare a high-concentration stock solution of NDI-091143 in sterile dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution.
- Sonicate briefly if necessary to ensure complete dissolution.[2]
- Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
 [11] For short-term storage (up to one month), -20°C is suitable; for long-term storage (up to one year), -80°C is recommended.[11]

For In Vivo Studies: A common formulation for oral administration involves a suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).[8] Alternatively, a solution can be prepared using a mixture of solvents like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is crucial to ensure the final concentration of DMSO is low and non-toxic to the animals.

Protocol 1: In Vitro ACLY Inhibition Assay using ADP-Glo™ Kinase Assay

This protocol measures the activity of ACLY by quantifying the amount of ADP produced.

Materials:

- Recombinant human ACLY enzyme
- NDI-091143
- ATP
- Coenzyme A (CoA)
- Citrate



- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.2 mg/ml BSA, 1 mM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates suitable for luminescence measurements

Procedure:

- Prepare Reagents: Thaw all components of the ADP-Glo™ Kinase Assay kit and equilibrate
 to room temperature. Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent
 according to the manufacturer's instructions.[12][13][14][15]
- Set up Kinase Reaction:
 - In a multiwell plate, add the kinase reaction buffer.
 - Add serial dilutions of NDI-091143 (or DMSO as a vehicle control).
 - Add the substrates: citrate and CoA.
 - Add the recombinant ACLY enzyme.
 - \circ Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 μ L.
- Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).
- Terminate Reaction and Deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. Mix gently and incubate at room temperature for 40 minutes.[15]
- ADP to ATP Conversion and Signal Generation: Add a volume of Kinase Detection Reagent equal to the total volume in the well. Mix gently and incubate at room temperature for 30-60 minutes.[14][15]
- Measure Luminescence: Read the luminescence using a plate reader. The signal is
 proportional to the amount of ADP produced and thus inversely proportional to the inhibitory



activity of NDI-091143.

 Data Analysis: Calculate the percent inhibition for each concentration of NDI-091143 and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based De Novo Lipogenesis Assay

This protocol measures the rate of new fatty acid synthesis in cultured cells.

Materials:

- Cultured cells of interest
- Complete cell culture medium
- NDI-091143
- Radiolabeled acetate (e.g., [1-14C]-acetic acid or [3H]-acetate)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer
- Organic solvent for lipid extraction (e.g., chloroform:methanol 2:1 v/v)
- · Scintillation cocktail and vials
- Scintillation counter

Procedure:

- Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **NDI-091143** or vehicle control (DMSO) for a desired period (e.g., 24-48 hours).
- Radiolabeling: Add radiolabeled acetate to the culture medium and incubate for a defined time (e.g., 2-4 hours).[16]



- Cell Lysis: Aspirate the medium, wash the cells twice with cold PBS, and then lyse the cells.
- Lipid Extraction: Transfer the cell lysate to a new tube and perform a lipid extraction using an appropriate organic solvent mixture.[16]
- Quantification: Transfer the lipid-containing organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Normalize the radioactive counts to the protein concentration of the cell
 lysate. Compare the radioactivity in NDI-091143-treated cells to the control to determine the
 percent inhibition of de novo lipogenesis.

Protocol 3: Cell-Based Cholesterol Synthesis Assay

This protocol measures the synthesis of cholesterol in cultured cells.

Materials:

- Cultured cells of interest
- · Complete cell culture medium
- NDI-091143
- Cholesterol Assay Kit (Cell-Based, e.g., from Abcam or similar)
- Fixative solution
- · Wash buffer
- Filipin III staining solution (a fluorescent dye that binds to unesterified cholesterol)
- Fluorescence microscope

Procedure:

Cell Seeding and Treatment: Seed cells in a multi-well plate suitable for microscopy and treat
with NDI-091143 or vehicle control as described in the lipogenesis assay.



- Fixation: After treatment, remove the culture medium and fix the cells with a suitable fixative for approximately 10-20 minutes at room temperature.[17]
- Washing: Wash the cells multiple times with the provided wash buffer.[17]
- Staining: Incubate the cells with Filipin III staining solution in the dark for 30-60 minutes at room temperature.[17]
- Washing: Wash the cells again to remove excess stain.
- Imaging: Immediately visualize the cells using a fluorescence microscope with appropriate filters for Filipin III (Excitation ~340-380 nm, Emission ~385-470 nm).
- Data Analysis: Quantify the fluorescence intensity per cell to determine the relative amount
 of unesterified cholesterol. A decrease in fluorescence in NDI-091143-treated cells indicates
 inhibition of cholesterol synthesis.

Protocol 4: Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with **NDI-091143**.

Materials:

- · Cultured cells of interest
- Complete cell culture medium
- NDI-091143
- Trypsin-EDTA
- 6-well plates
- Fixative (e.g., 4% paraformaldehyde or a methanol:acetic acid mixture)
- Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:



- Cell Seeding: Plate a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach for at least 16 hours.[8]
- Treatment: Treat the cells with a range of concentrations of NDI-091143 or vehicle control.
- Incubation: Incubate the plates for 10-14 days, allowing colonies to form.[8]
- Fixation: Aspirate the medium, wash the wells with PBS, and then fix the colonies with a suitable fixative for 10-15 minutes.
- Staining: Remove the fixative and stain the colonies with crystal violet solution for 10-30 minutes.
- Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
- Colony Counting: Count the number of colonies containing at least 50 cells.[18]
- Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the vehicle control.

Conclusion

NDI-091143 is a valuable research tool for elucidating the roles of ACLY in various metabolic and disease contexts. The protocols outlined above provide a framework for investigating the effects of this potent inhibitor on enzymatic activity, cellular lipid synthesis, and cell proliferation. Researchers should optimize these protocols for their specific cell types and experimental conditions.

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